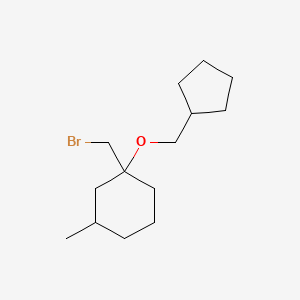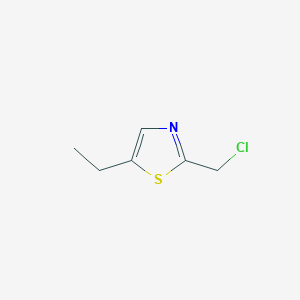![molecular formula C8H11ClFNO B13484617 [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride](/img/structure/B13484617.png)
[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride: is an organic compound that features both an amine and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Reduction: The resulting intermediate is then reduced to form the desired aminomethyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The alcohol group in [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of [4-(Aminomethyl)-3-fluorophenyl]methanal or [4-(Aminomethyl)-3-fluorophenyl]methanoic acid.
Reduction: Formation of [4-(Aminomethyl)-3-fluorophenyl]methane.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of drugs targeting neurological disorders.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
[4-(Aminomethyl)phenyl]methanol hydrochloride: Lacks the fluorine atom, resulting in different chemical properties.
[4-(Aminomethyl)-3-chlorophenyl]methanol hydrochloride: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
Uniqueness: The presence of the fluorine atom in [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride imparts unique properties such as increased metabolic stability and altered electronic effects, making it distinct from its analogs.
Properties
Molecular Formula |
C8H11ClFNO |
|---|---|
Molecular Weight |
191.63 g/mol |
IUPAC Name |
[4-(aminomethyl)-3-fluorophenyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H10FNO.ClH/c9-8-3-6(5-11)1-2-7(8)4-10;/h1-3,11H,4-5,10H2;1H |
InChI Key |
GDPGAKMQUJINMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


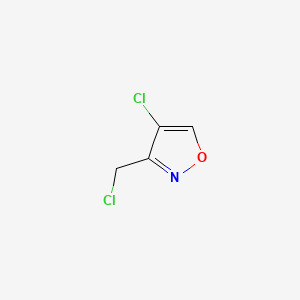
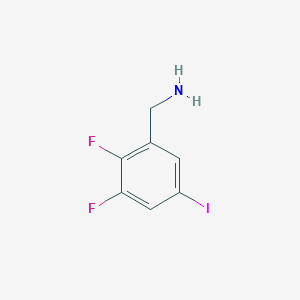


![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)
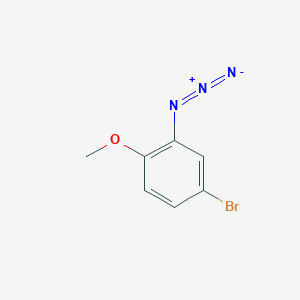

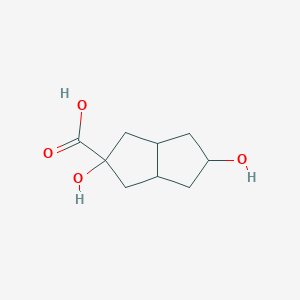
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
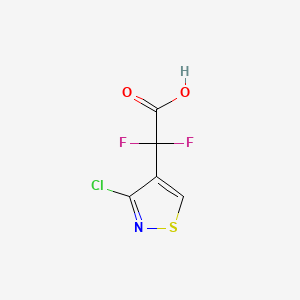
![5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13484600.png)

